

# 1,3-dimethyl-1H-pyrazol-5-ol CAS number 2749-59-9

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## Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426

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An In-depth Technical Guide to **1,3-dimethyl-1H-pyrazol-5-ol** (CAS: 2749-59-9)

## Introduction

**1,3-dimethyl-1H-pyrazol-5-ol**, with the CAS number 2749-59-9, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole moiety is considered a "privileged scaffold," a molecular framework known to bind to multiple biological targets, making it a cornerstone in the development of novel therapeutic agents.<sup>[1]</sup> Derivatives of this compound have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

It is important to note that **1,3-dimethyl-1H-pyrazol-5-ol** can exist in tautomeric forms, including 1,3-dimethyl-1H-pyrazol-5(4H)-one. This has led to some ambiguity in literature and databases, with CAS number 5203-77-0 also being frequently assigned to this compound.<sup>[2][3][4][5][6]</sup> For the purpose of this guide, we will refer to the CAS number 2749-59-9 as specified.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,3-dimethyl-1H-pyrazol-5-ol** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

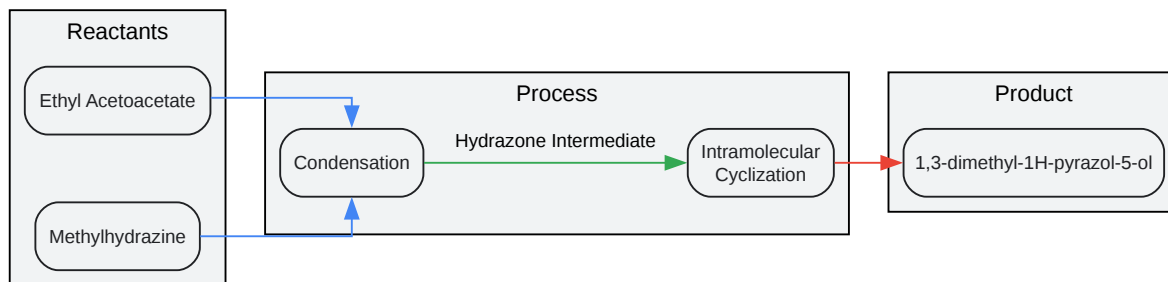
Property	Value	Source
CAS Number	2749-59-9	User Request
Alternate CAS Number	5203-77-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	112.13 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	1,3-dimethyl-1H-pyrazol-5-ol	N/A
Alternate Name	1,3-Dimethyl-5-pyrazolone	N/A
Melting Point	117 °C	N/A
Boiling Point	151.7 ± 23.0 °C at 760 mmHg	N/A
Solubility	Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.	<a href="#">[1]</a>
LogP	-0.44	N/A
PSA (Polar Surface Area)	32.67 Å <sup>2</sup>	N/A

## Synthesis

The most common and established method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

### Knorr Pyrazole Synthesis

The synthesis of **1,3-dimethyl-1H-pyrazol-5-ol** can be achieved through the reaction of ethyl acetoacetate (a 1,3-dicarbonyl compound) with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.



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Caption: Knorr Pyrazole Synthesis of **1,3-dimethyl-1H-pyrazol-5-ol**.

## Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of **1,3-dimethyl-1H-pyrazol-5-ol**.

Materials:

- Ethyl acetoacetate
- Methylhydrazine
- Ethanol
- Glacial acetic acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- While stirring, slowly add methylhydrazine (1 equivalent) to the mixture. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
- Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **1,3-dimethyl-1H-pyrazol-5-ol**.

## Biological Activities and Applications

The pyrazole scaffold is a key feature in numerous therapeutic agents. While **1,3-dimethyl-1H-pyrazol-5-ol** itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.

### Antimicrobial Activity

Derivatives of **1,3-dimethyl-1H-pyrazol-5-ol** have shown potent antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[7] Some novel compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable to or exceeds the activity of standard antibiotics like ciprofloxacin.[2] Antifungal activity against strains such as *Aspergillus niger* has also been reported.[2]

Potential Mechanism of Action: Molecular docking studies suggest that the antimicrobial effects may be due to the inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[2]

## Antioxidant Activity

Many pyrazole derivatives have been reported to possess significant antioxidant properties.<sup>[7]</sup> The mechanism of action is primarily attributed to their ability to scavenge free radicals.

## Other Therapeutic Areas

The pyrazole nucleus is a recognized pharmacophore found in a diverse range of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.<sup>[2]</sup> This highlights the vast potential of **1,3-dimethyl-1H-pyrazol-5-ol** as a starting material for the discovery of new drugs.

## Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds derived from **1,3-dimethyl-1H-pyrazol-5-ol**.

### Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

- Test compound
- Bacterial or fungal culture
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
- Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).
- Add the standardized inoculum to each well of the microtiter plate.
- Include positive (microorganism in broth without compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

## DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

- Test compound
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid (as a positive control)
- 96-well microtiter plates
- Spectrophotometer or plate reader

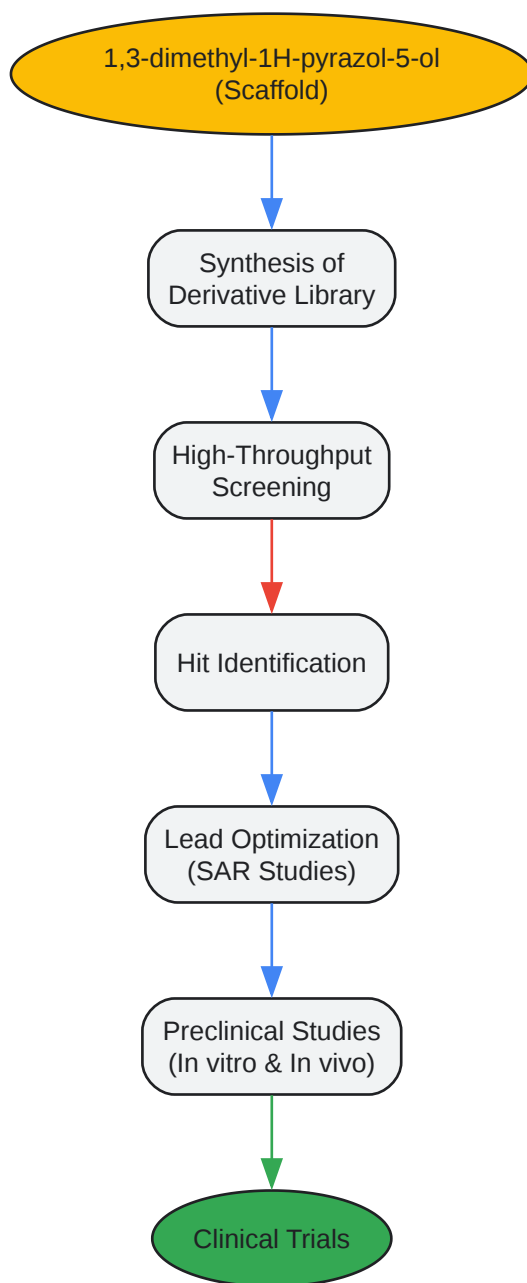
Procedure:

- Prepare various concentrations of the test compound and ascorbic acid in methanol.
- Add a fixed volume of the DPPH solution to each well of a 96-well plate.

- Add the different concentrations of the test compound and the positive control to the wells.
- Include a control well with DPPH and methanol only.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

## Drug Discovery and Signaling Pathways

The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. While no specific signaling pathway has been definitively elucidated for **1,3-dimethyl-1H-pyrazol-5-ol** itself, its derivatives are prime candidates for targeting various signaling cascades implicated in disease.

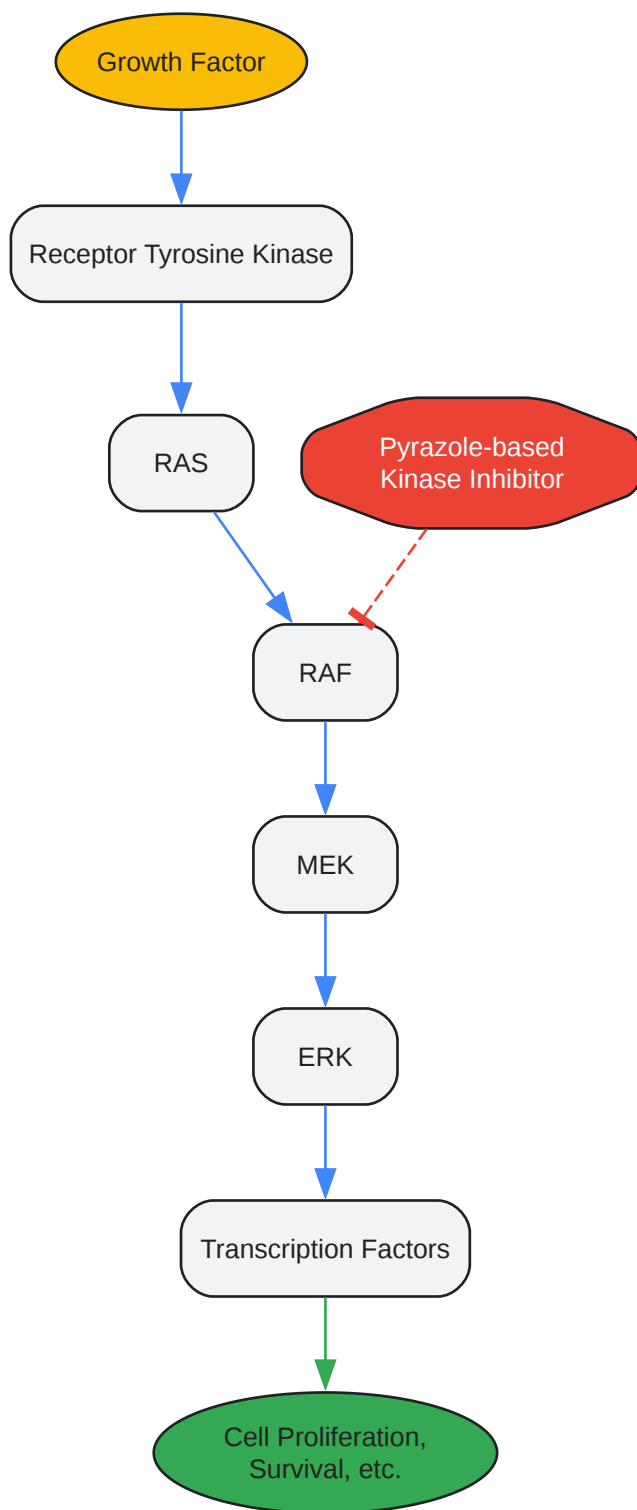


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Caption: A generalized workflow for drug discovery using the pyrazole scaffold.

A common target for pyrazole-based drugs is the protein kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.





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